Product packaging for 8-Bromo-N4,5-dimethylquinoline-3,4-diamine(Cat. No.:)

8-Bromo-N4,5-dimethylquinoline-3,4-diamine

Cat. No.: B13202973
M. Wt: 266.14 g/mol
InChI Key: HENLEEOIVDRMDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

8-Bromo-N4,5-dimethylquinoline-3,4-diamine is a brominated and methylated quinoline derivative of significant interest in medicinal chemistry and chemical biology research. This compound features a quinoline core structure substituted with a bromine atom at the 8-position and methyl groups on the N4 and 5-positions, which contributes to its unique electronic and steric properties . As a key synthetic intermediate, it serves as a versatile building block for the synthesis of more complex organic molecules , particularly in the exploration of heterocyclic compounds with potential biological activity . In scientific research, quinoline-diamine derivatives analogous to this compound have been investigated for their potential antiviral properties against viruses such as HIV, where they may inhibit viral replication by interfering with essential viral enzymes . Furthermore, this class of compounds has shown promise in cancer research , with studies indicating an ability to induce apoptosis in various cancer cell lines, potentially through the inhibition of specific kinases or the modulation of reactive oxygen species (ROS) generation . The mechanism of action for such compounds often involves enzyme inhibition , where they can act as competitive inhibitors for specific kinases or phosphatases, thereby altering critical cellular signaling pathways . Additionally, the structural features of halogenated quinolines suggest potential for application in material science , where they could be utilized in the development of organic electronic devices due to their electron-deficient aromatic core . This product is intended For Research Use Only . It is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12BrN3 B13202973 8-Bromo-N4,5-dimethylquinoline-3,4-diamine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H12BrN3

Molecular Weight

266.14 g/mol

IUPAC Name

8-bromo-4-N,5-dimethylquinoline-3,4-diamine

InChI

InChI=1S/C11H12BrN3/c1-6-3-4-7(12)10-9(6)11(14-2)8(13)5-15-10/h3-5H,13H2,1-2H3,(H,14,15)

InChI Key

HENLEEOIVDRMDN-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(C=C1)Br)N=CC(=C2NC)N

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 8 Bromo N4,5 Dimethylquinoline 3,4 Diamine

Retrosynthetic Analysis of the 8-Bromo-N4,5-dimethylquinoline-3,4-diamine Core

Retrosynthetic analysis is a problem-solving technique in organic synthesis that deconstructs a target molecule into simpler, commercially available starting materials. actascientific.comamazonaws.com For this compound, the analysis can proceed through several logical disconnections.

A primary disconnection strategy would involve breaking the bonds forming the pyrimidine (B1678525) ring of the quinoline (B57606) system. This suggests a disconnection of the C3-C4 diamine moiety and the C4a-N1 bond, leading back to a substituted 2-aminoaryl ketone or aldehyde and a precursor for the C3 and C4 carbons with their respective nitrogen functionalities.

An alternative retrosynthetic approach could first disconnect the substituents from the quinoline core. The C8-bromo group, the C4-amino group, the C3-amino group, and the N4 and C5 methyl groups can be sequentially or simultaneously disconnected to reveal a simpler quinoline precursor. This approach allows for the consideration of various synthetic strategies for introducing these functional groups at different stages of the synthesis. For instance, the diamine functionality could be introduced from a precursor like a quinoline-3,4-dicarboxylate. researchgate.net

A plausible retrosynthetic pathway is outlined below:

Scheme 1: Plausible Retrosynthetic Pathway

Established Synthetic Routes to Substituted Quinoline Diamines

The synthesis of substituted quinoline diamines can be approached by first constructing the quinoline ring, followed by the introduction and modification of the required functional groups.

Strategies for Quinoline Ring Formation

The formation of the quinoline ring is a cornerstone of this synthesis. Numerous named reactions have been developed for this purpose, each with its own set of advantages and limitations regarding substrate scope and regioselectivity. mdpi.com

Friedländer Synthesis: This is a widely used method that involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group. mdpi.com For the target molecule, a substituted 2-aminobenzaldehyde (B1207257) or ketone would be a key starting material.

Skraup and Doebner-von Miller Reactions: These are classical methods that typically employ anilines and α,β-unsaturated carbonyl compounds or their precursors under acidic conditions. mdpi.com These methods are often characterized by harsh reaction conditions but can be effective for certain substitution patterns.

Modern Catalytic Methods: Recent advancements have led to the development of various transition-metal-catalyzed methods for quinoline synthesis. mdpi.com These often proceed under milder conditions and offer greater functional group tolerance. For example, copper-catalyzed cascade reactions of aryl aldehydes, anilines, and acrylic acid can directly yield 2-substituted quinolines. organic-chemistry.org

Synthetic Method Reactants Key Features
Friedländer Synthesis2-Aminoaryl aldehyde/ketone + α-Methylene carbonylVersatile, good for 2,3,4-trisubstituted quinolines. researchgate.net
Skraup ReactionAniline + Glycerol + Oxidizing agent + Sulfuric acidForms quinoline, often with harsh conditions. mdpi.com
Doebner-von Miller ReactionAniline + α,β-Unsaturated carbonylCan produce a range of substituted quinolines. mdpi.com
Pfitzinger ReactionIsatin + Carbonyl compoundYields quinoline-4-carboxylic acids. mdpi.com
Combes Quinoline SynthesisAniline + β-DiketoneAcid-catalyzed cyclization.
Metal-Catalyzed CyclizationsVarious anilines and alkynes/alkenesMilder conditions, broader functional group tolerance. mdpi.comnih.gov

Approaches for Introducing Diamine Functionality at C3 and C4

Introducing two adjacent amino groups at the C3 and C4 positions of the quinoline ring presents a significant synthetic challenge. A common strategy involves the transformation of other functional groups at these positions.

One plausible route starts with the synthesis of quinoline-3,4-dicarboxylate derivatives. These can be prepared through a one-step reaction from isatins and β-keto esters. researchgate.net The resulting dicarboxylate can then be converted to the corresponding diamide, which can subsequently undergo a Hofmann rearrangement to yield the 3,4-diamine.

Another approach could involve the reduction of a 3-nitro-4-aminoquinoline or a 3-amino-4-nitroquinoline precursor. The introduction of a nitro group at the C3 position can be challenging, but various nitration methodologies for quinoline systems exist.

Regioselective Bromination at the C8 Position

The introduction of a bromine atom specifically at the C8 position of the quinoline nucleus requires careful control of regioselectivity. Direct bromination of an unsubstituted quinoline typically yields a mixture of products. However, the presence of directing groups can steer the halogenation to a specific position.

One effective strategy is the use of a quinoline N-oxide. The N-oxide functionality can direct electrophilic substitution to the C8 position. acs.orgresearchgate.netmdpi.com Rhodium-catalyzed C-H activation of quinoline N-oxides with N-bromosuccinimide (NBS) has been shown to be a highly efficient and regioselective method for C8 bromination. mdpi.com

Alternatively, if a suitable directing group is present at the C8 position in a starting material, such as a hydroxyl or amino group, this can influence the position of bromination. However, these groups are strongly activating and can lead to over-bromination. researchgate.net A metal-free protocol for the regioselective C5-halogenation of 8-substituted quinolines has also been developed using trihaloisocyanuric acids, highlighting the importance of the directing group in controlling the position of halogenation. nih.gov

Method Reagents Directing Group Selectivity
Rh(III)-Catalyzed C-H Activation[RhCp*Cl2]2, AgSbF6, NBSN-OxideHigh C8 selectivity. acs.orgmdpi.com
Electrophilic BrominationBr2, Lewis/Brønsted AcidDepends on existing substituentsMixture of products often observed. researchgate.net
Metal-Free HalogenationTrihaloisocyanuric acids8-Amide/AlkoxyHigh C5 selectivity. nih.gov

Stereochemical Considerations in Synthesis

For the target molecule, this compound, there are no chiral centers. Therefore, stereochemical considerations related to enantioselectivity or diastereoselectivity are not a primary concern in its synthesis. However, in the broader context of quinoline synthesis, particularly for natural products and pharmaceutical agents, stereochemistry can be a critical aspect. psu.edursc.org The control of stereocenters during the formation of the quinoline ring or in the subsequent functionalization steps is often a key challenge.

Advanced Synthetic Protocols for this compound

A potential advanced synthetic route could involve a palladium-catalyzed carbonylative cyclization to form a functionalized quinoline core. researchgate.net This could be followed by a late-stage C-H functionalization to introduce the bromo group at the C8 position, potentially using a removable directing group to ensure regioselectivity. The diamine functionality could be installed via a double Buchwald-Hartwig amination of a corresponding dihaloquinoline precursor, or through the reduction of a dinitro or nitro-azido substituted quinoline.

Furthermore, the use of microwave-assisted organic synthesis could significantly accelerate some of the key steps, such as the quinoline ring formation or the functional group interconversions, leading to higher yields and shorter reaction times. actascientific.comnih.gov

Transition-Metal-Catalyzed Cross-Coupling Reactions for Bromine Incorporation or Functionalization

Transition-metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of this compound, these reactions are pivotal for both the introduction of the bromine atom at the 8-position and its subsequent functionalization.

One common strategy for the synthesis of 8-bromoquinolines involves the bromination of a pre-existing quinoline ring system. While direct bromination of some quinoline derivatives is possible, it can sometimes lead to a mixture of products. A more controlled approach often involves the synthesis of an 8-aminoquinoline (B160924) precursor, which can then be converted to the 8-bromo derivative via a Sandmeyer reaction.

Once the 8-bromoquinoline (B100496) scaffold is in place, the bromine atom serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions. These reactions allow for the introduction of a wide range of substituents at the 8-position, significantly diversifying the molecular architecture.

Key Cross-Coupling Reactions:

Suzuki-Miyaura Coupling: This reaction couples the 8-bromoquinoline with an organoboron reagent (boronic acid or ester) to form a new carbon-carbon bond. This is a widely used method for the synthesis of biaryl compounds.

Buchwald-Hartwig Amination: This reaction forms a new carbon-nitrogen bond by coupling the 8-bromoquinoline with an amine. This is a powerful tool for the synthesis of arylamines. ias.ac.inwikipedia.org

Heck Reaction: This reaction couples the 8-bromoquinoline with an alkene to form a new carbon-carbon bond, leading to the formation of a substituted quinoline with a vinyl group at the 8-position.

Sonogashira Coupling: This reaction couples the 8-bromoquinoline with a terminal alkyne to introduce an alkynyl group at the 8-position.

The choice of catalyst, ligand, base, and solvent is crucial for the success of these reactions and can be optimized to achieve high yields and selectivity.

ReactionCoupling PartnerBond FormedCatalyst/Ligand System (Typical)
Suzuki-Miyaura Arylboronic acidC-CPd(PPh₃)₄, Pd(OAc)₂/SPhos
Buchwald-Hartwig Primary/Secondary AmineC-NPd₂(dba)₃/BINAP, Pd(OAc)₂/XPhos
Heck AlkeneC-CPd(OAc)₂/PPh₃
Sonogashira Terminal AlkyneC-CPd(PPh₃)₂Cl₂/CuI

One-Pot and Cascade Reactions for Quinoline Diamine Synthesis

One-pot and cascade reactions offer significant advantages in terms of efficiency, atom economy, and reduced waste generation by combining multiple reaction steps into a single operation without the isolation of intermediates. The synthesis of the quinoline diamine core of this compound can be envisioned through such streamlined processes.

A plausible one-pot approach could involve the reaction of a suitably substituted o-phenylenediamine (B120857) with a three-carbon building block, such as a β-keto ester, in the presence of an acid catalyst. This would lead to the formation of the quinoline ring and the introduction of the amino group at the 4-position. The subsequent introduction of the second amino group at the 3-position would likely require a separate nitration and reduction sequence.

More advanced cascade reactions could potentially construct the fully substituted quinoline ring system in a more convergent manner. For instance, a multi-component reaction involving a substituted aniline, an aldehyde, and a source of the C3 and C4 carbons with their respective nitrogen functionalities could be designed.

Microwave-Assisted and Flow Chemistry Synthesis Approaches

Modern synthetic techniques such as microwave-assisted synthesis and flow chemistry can significantly enhance the efficiency and scalability of organic reactions.

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and in some cases, improve reaction yields and product purity. researchgate.net The synthesis of quinoline derivatives has been shown to be amenable to microwave heating, particularly in reactions such as the Friedländer annulation. The application of microwave energy to the synthesis of this compound could accelerate key steps, such as the cyclization to form the quinoline core or the cross-coupling reactions for functionalization.

Flow Chemistry: Flow chemistry, where reactions are carried out in a continuously flowing stream in a reactor, offers several advantages over batch processing, including improved safety, better heat and mass transfer, and the potential for automated synthesis and optimization. The multi-step synthesis of this compound could be adapted to a flow process, allowing for the sequential transformation of intermediates in a continuous manner, minimizing handling and purification steps.

Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of this compound can be designed with these principles in mind.

Key Green Chemistry Considerations:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. One-pot and cascade reactions are particularly beneficial in this regard.

Use of Safer Solvents and Reagents: Whenever possible, using less hazardous solvents and reagents. For example, exploring water or ethanol (B145695) as reaction solvents instead of chlorinated hydrocarbons.

Energy Efficiency: Utilizing energy-efficient methods such as microwave-assisted synthesis or carrying out reactions at ambient temperature.

Catalysis: Employing catalytic reagents in small amounts rather than stoichiometric reagents to minimize waste. The use of transition-metal catalysts is a prime example of this principle.

By incorporating these principles, the synthesis of this compound can be made more sustainable and environmentally friendly.

Chemical Reactivity and Derivatization Strategies of this compound

The chemical reactivity of this compound is dictated by its three key functional groups: the aryl bromide, the 3-amino group, and the 4-methylamino group. These functionalities can be selectively targeted to create a diverse range of derivatives.

Reactivity of the Aryl Bromide Moiety

The bromine atom at the 8-position of the quinoline ring is a versatile functional group that can participate in a variety of transformations, most notably transition-metal-catalyzed cross-coupling reactions as previously discussed (see Section 2.3.1). These reactions allow for the introduction of a wide array of substituents, including alkyl, aryl, heteroaryl, and alkynyl groups.

Beyond cross-coupling, the aryl bromide can also undergo nucleophilic aromatic substitution (SNA) under certain conditions, although this is generally less common for aryl bromides compared to aryl chlorides or fluorides unless activated by strongly electron-withdrawing groups.

Advanced Spectroscopic and Structural Elucidation of 8 Bromo N4,5 Dimethylquinoline 3,4 Diamine and Its Derivatives

X-ray Crystallography for Solid-State Structure Determination

Intermolecular Interactions and Crystal Packing

The solid-state architecture of 8-Bromo-N4,5-dimethylquinoline-3,4-diamine is dictated by a variety of intermolecular forces that govern how individual molecules arrange themselves into a crystal lattice. The key interactions expected to define the crystal packing include hydrogen bonding, π-π stacking, and halogen-related interactions.

Hydrogen Bonding: The primary and secondary amine groups (-NH2 and -NHCH3) at the C3 and C4 positions are potent hydrogen bond donors. The nitrogen atoms within the quinoline (B57606) ring and the amino groups themselves can act as hydrogen bond acceptors. It is highly probable that a network of intermolecular hydrogen bonds of the N-H···N type would be a dominant feature in the crystal structure. These interactions would link molecules together, forming chains or sheets, thereby contributing significantly to the stability of the crystal lattice.

Halogen Interactions: The bromine atom at the C8 position can participate in various intermolecular contacts. While classic halogen bonding (C-Br···N or C-Br···O) might be less prevalent due to the steric environment, weaker interactions such as C-Br···Br-C contacts and C-H···Br hydrogen bonds are plausible. Theoretical and database studies have shown that C-Br···Br-C interactions, though often dominated by dispersion forces, can contribute to the stability of crystal packing with interaction energies in the range of -0.4 to -2.4 kcal/mol. rsc.org

The interplay of these forces would determine the final crystal system, space group, and unit cell dimensions. The presence of two methyl groups introduces some conformational flexibility and steric bulk, which could influence the efficiency of crystal packing compared to non-alkylated analogs.

Hypothetical Crystallographic Data for this compound

ParameterExpected Value/Information
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or Pbca (Common for similar heterocyclic compounds)
Unit Cell Dimensions (Å)a ≈ 8-12, b ≈ 10-15, c ≈ 12-18
β ≈ 90-110° (for monoclinic)
Molecules per Unit Cell (Z)4 or 8
Key Intermolecular ForcesN-H···N Hydrogen Bonds, π-π Stacking, C-H···Br Interactions

This table is based on expected values from crystallographic data of analogous brominated N-heterocyclic compounds and does not represent experimental data.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformational Insights

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a detailed fingerprint of the functional groups and skeletal structure of a molecule. ksu.edu.sauni-siegen.de For this compound, the spectra would be characterized by distinct bands corresponding to the vibrations of its quinoline core, diamine substituents, and carbon-bromine bond.

Key Vibrational Modes:

N-H Stretching: The 3-amino group (-NH2) would exhibit two distinct stretching vibrations: an asymmetric (ν_as) and a symmetric (ν_s) stretch, typically appearing in the 3500-3300 cm⁻¹ region. The 4-(methylamino) group (-NHCH3) would show a single N-H stretch in a similar region, often at a slightly lower wavenumber.

C-H Stretching: Aromatic C-H stretching vibrations from the quinoline ring are expected in the 3100-3000 cm⁻¹ range. The aliphatic C-H stretches of the two methyl groups would appear between 3000-2850 cm⁻¹.

C=C and C=N Stretching: The stretching vibrations of the aromatic quinoline core (C=C and C=N bonds) would produce a series of characteristic, often strong, bands in the 1620-1430 cm⁻¹ region. These bands are crucial for confirming the integrity of the heterocyclic ring system.

N-H Bending: The scissoring (bending) vibration of the primary amine (δ_NH2) is expected to be found near 1650-1580 cm⁻¹. The in-plane bending of the secondary amine N-H would also contribute to this region.

C-N Stretching: The aromatic C-N stretching vibrations associated with the amino groups are anticipated in the 1350-1250 cm⁻¹ range.

C-Br Stretching: The vibration of the carbon-bromine bond (ν_C-Br) is expected to give rise to a band in the low-frequency region of the IR spectrum, typically between 600 and 500 cm⁻¹. This band can be a useful diagnostic for the presence of the bromine substituent.

Computational studies, such as those using Density Functional Theory (DFT), on related quinoline derivatives have proven effective in assigning vibrational modes and correlating them with experimental spectra. nih.govnih.gov

Expected Vibrational Frequencies for this compound

Vibrational ModeFunctional GroupExpected Wavenumber Range (cm⁻¹)Expected Intensity (IR)
N-H Stretching (asym & sym)Primary Amine (-NH₂)3500 - 3300Medium - Strong
N-H StretchingSecondary Amine (-NH)3400 - 3300Medium
C-H Stretching (Aromatic)Quinoline Ring3100 - 3000Medium - Weak
C-H Stretching (Aliphatic)Methyl (-CH₃)3000 - 2850Medium
N-H BendingPrimary Amine (-NH₂)1650 - 1580Strong
C=C / C=N StretchingQuinoline Ring1620 - 1430Strong
C-N StretchingAryl-Amine1350 - 1250Medium - Strong
C-Br StretchingAryl-Bromide600 - 500Medium

This table is based on typical vibrational frequencies for the specified functional groups in related aromatic and heterocyclic compounds. nih.govacs.org

Electronic Absorption and Emission Spectroscopy for Electronic Structure Elucidation

Electronic spectroscopy (UV-Visible absorption) provides insights into the electronic transitions within a molecule. The spectrum of this compound would be dominated by transitions involving the π-electron system of the conjugated quinoline ring.

The parent quinoline molecule exhibits absorption bands corresponding to π → π* transitions. The introduction of substituents significantly modifies the spectrum. The two amino groups (-NH2 and -NHCH3) are strong auxochromes (electron-donating groups) that will cause a bathochromic (red) shift of the absorption maxima to longer wavelengths and an increase in molar absorptivity (hyperchromic effect). This is due to the delocalization of the nitrogen lone-pair electrons into the aromatic π-system, which raises the energy of the highest occupied molecular orbital (HOMO) and reduces the HOMO-LUMO energy gap.

The bromine atom, being an electron-withdrawing group by induction but electron-donating by resonance, has a more complex effect. However, in many substituted aromatic systems, its influence often leads to a modest bathochromic shift. The combined effect of the powerful electron-donating diamine groups and the bromo substituent would result in significant absorption in the UVA range (315-400 nm).

The spectrum would likely show multiple bands, corresponding to different π → π* transitions within the quinoline system. Weaker n → π* transitions, involving the non-bonding electrons on the nitrogen atoms, may also be present, but are often obscured by the more intense π → π* bands. Studies on similarly substituted quinolines confirm these general trends. researchgate.netresearchgate.net

Expected Electronic Absorption Data for this compound in a Non-polar Solvent

Transition TypeWavelength (λ_max) Range (nm)Description
π → π350 - 400Lowest energy transition, influenced by all substituents.
π → π270 - 310Higher energy transition of the quinoline system.
n → π*> 380 (often weak/obscured)Transition of non-bonding electrons on N atoms.

This table is based on expected shifts from the parent quinoline spectrum due to the described substituent effects, as observed in related compounds. researchgate.net

Information on the emission spectroscopy (fluorescence, phosphorescence) of this specific compound is not available. However, many quinoline derivatives are known to be fluorescent, and it is plausible that this compound would exhibit emission upon excitation at its absorption maxima.

Chiroptical Spectroscopy (e.g., CD, ORD) for Stereoisomer Analysis (if applicable)

Chiroptical spectroscopy, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is used to study chiral molecules—molecules that are non-superimposable on their mirror images.

On initial inspection, the structure of this compound is achiral as it possesses a plane of symmetry (the plane of the quinoline ring). Therefore, under normal conditions, it would not exhibit a CD or ORD spectrum.

However, a potential for chirality exists in the form of atropisomerism . Atropisomers are stereoisomers that arise from hindered rotation (high rotational barrier) around a single bond. In this molecule, the C5-N bond and the C8-Br bond are adjacent to bulky groups. The steric hindrance between the bromine atom at the C8 position, the methyl group on the C5-nitrogen, and potentially the adjacent amino group at C4 could restrict free rotation around the C-N and C-C bonds of the quinoline scaffold. If this rotational barrier is sufficiently high to allow for the isolation of stable enantiomers at room temperature, the molecule would be considered chirally atropisomeric. chemrxiv.orgacs.orgresearchgate.net

The study of atropisomerism in quinoline and related heterocyclic systems is an active area of research, particularly in medicinal chemistry and materials science. nih.govresearchgate.net The synthesis of this compound could potentially yield a racemic mixture of two atropisomers. If these were separated (a process known as chiral resolution), each enantiomer would produce a CD spectrum that is equal in magnitude but opposite in sign.

As there is no experimental evidence for the existence of stable atropisomers of this compound, a detailed analysis of its chiroptical properties is currently not applicable. The discussion remains a theoretical possibility based on its molecular structure.

Computational and Theoretical Investigations of 8 Bromo N4,5 Dimethylquinoline 3,4 Diamine

Quantum Chemical Calculations (DFT and Ab Initio Methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the properties of molecules at the electronic level. These methods are routinely used to predict molecular geometries, electronic structures, and spectroscopic parameters, offering a detailed view of the molecule's behavior.

The initial step in the computational study of 8-Bromo-N4,5-dimethylquinoline-3,4-diamine involves geometry optimization. This process determines the most stable three-dimensional arrangement of atoms in the molecule, corresponding to a minimum on the potential energy surface. For quinoline (B57606) derivatives, the fused ring system is expected to be largely planar. However, the substituents—a bromine atom at position 8, a methyl group at position 5, and the N4,5-dimethylamino groups at positions 3 and 4—will influence the final geometry.

It is anticipated that the methyl and dimethylamino groups will exhibit free rotation, leading to multiple possible conformers. Conformational analysis is crucial to identify the global minimum energy structure and the relative energies of other stable conformers. This analysis is typically performed by systematically rotating the single bonds associated with the substituents and calculating the energy of each resulting conformation. Steric hindrance between the bulky bromine atom and the adjacent dimethylamino group at position 4, as well as between the methyl group at position 5 and the amino group at position 4, would be a key factor in determining the preferred conformation.

Interactive Data Table: Predicted Geometric Parameters for a Representative Substituted Quinoline (based on analogous structures)

ParameterPredicted Value
C-C (aromatic) bond length~1.40 Å
C-N (ring) bond length~1.37 Å
C-Br bond length~1.90 Å
C-N (amino) bond length~1.38 Å
C-C-C (ring) bond angle~120°
C-N-C (ring) bond angle~118°

The electronic structure of this compound dictates its reactivity and photophysical properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's chemical stability and reactivity.

For substituted quinolines, the HOMO is typically a π-orbital delocalized over the aromatic ring system, while the LUMO is a π*-orbital. The presence of electron-donating amino and methyl groups is expected to raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack. Conversely, the electron-withdrawing bromine atom would likely lower the energy of both the HOMO and LUMO.

Molecular orbital plots would visualize the distribution of electron density in these frontier orbitals, highlighting the regions of the molecule most involved in chemical reactions. Charge distribution analysis, often visualized through molecular electrostatic potential (MEP) maps, would identify the electron-rich (nucleophilic) and electron-poor (electrophilic) sites. The nitrogen atoms of the quinoline ring and the amino groups are expected to be electron-rich regions.

Interactive Data Table: Representative Frontier Orbital Energies for Substituted Quinolines

MoleculeHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)
Quinoline-6.5-1.25.3
8-Bromoquinoline (B100496)-6.7-1.55.2
4-Aminoquinoline-6.1-1.05.1

Quantum chemical calculations can accurately predict various spectroscopic parameters. For this compound, the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) would be invaluable for its structural characterization. DFT methods, when combined with appropriate basis sets, have been shown to provide reliable predictions of chemical shifts for quinoline derivatives. researchgate.net The calculated shifts would be sensitive to the electronic environment of each nucleus, which is influenced by the various substituents.

Similarly, the calculation of vibrational frequencies can aid in the interpretation of infrared (IR) and Raman spectra. The predicted frequencies correspond to the different vibrational modes of the molecule, such as stretching, bending, and torsional motions. Comparing the calculated spectrum with experimental data can confirm the presence of specific functional groups and provide further evidence for the determined molecular structure. nih.gov

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for a Representative Substituted Quinoline Moiety

Carbon AtomPredicted Chemical Shift (ppm)
C2150-155
C3120-125
C4145-150
C4a125-130
C5128-133
C6122-127
C7135-140
C8115-120 (due to Br)
C8a148-153

Theoretical methods can be employed to investigate the potential reactivity and reaction mechanisms of this compound. For instance, the sites of electrophilic or nucleophilic attack can be predicted based on the calculated charge distribution and frontier molecular orbital densities.

Furthermore, the mechanism of a specific reaction, such as a substitution or cyclization, can be elucidated by mapping the potential energy surface. This involves locating the transition state structures that connect the reactants to the products. The energy barrier associated with the transition state determines the reaction rate. Such studies are crucial for understanding the chemical behavior of the molecule and for designing new synthetic routes.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, offering insights into their dynamics and interactions with the environment.

Simulations can also provide information about the solvation structure around the molecule, identifying how solvent molecules arrange themselves around the different functional groups. This is particularly important for understanding the molecule's solubility and its behavior in biological systems. Radial distribution functions can be calculated to quantify the probability of finding a solvent molecule at a certain distance from a specific atom in the solute. arabjchem.org

Solvation Effects on Molecular Behavior

A thorough search of scientific literature yielded no specific studies on the solvation effects on the molecular behavior of this compound. Such studies would typically involve computational methods to understand how different solvents influence the compound's conformation, electronic structure, and stability. This could include analyses of solute-solvent interactions, such as hydrogen bonding and van der Waals forces, and their impact on the molecule's properties in various environments. However, no such data has been published for this specific compound.

Table 1: Solvation Analysis Data for this compound

Solvent Solvation Free Energy (kcal/mol) Dipole Moment (Debye)
Data Not Available Data Not Available Data Not Available
Data Not Available Data Not Available Data Not Available

Docking and Molecular Modeling Studies

There are no available molecular docking or modeling studies in the peer-reviewed literature for this compound. Molecular docking simulations are instrumental in predicting the binding orientation and affinity of a small molecule to a larger target molecule, such as a protein or enzyme. These studies could provide insights into potential interaction mechanisms at a molecular level, highlighting key amino acid residues that may be involved in binding. Without such studies, the interaction profile of this compound with any biological target remains purely speculative.

Table 2: Molecular Docking Parameters for this compound

Target Protein Binding Affinity (kcal/mol) Interacting Residues
Data Not Available Data Not Available Data Not Available
Data Not Available Data Not Available Data Not Available

QSAR and Cheminformatics Approaches

Quantitative Structure-Activity Relationship (QSAR) and other cheminformatics analyses for this compound have not been reported in the scientific literature. QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their properties. Cheminformatics approaches could be used to calculate a wide range of molecular descriptors for this compound, which could then be used in developing such models. These descriptors can quantify various aspects of the molecular structure, such as its topology, electronic properties, and hydrophobicity. The absence of such studies means that no predictive models incorporating this compound are currently available.

Table 3: Selected Molecular Descriptors for this compound

Descriptor Value
Molecular Weight 266.14 g/mol
LogP (Octanol-Water Partition Coefficient) Data Not Available
Topological Polar Surface Area (TPSA) Data Not Available
Number of Hydrogen Bond Donors Data Not Available

Coordination Chemistry and Organometallic Applications of 8 Bromo N4,5 Dimethylquinoline 3,4 Diamine

Ligand Design and Metal Complex Synthesis

Chelation Behavior of the Diamine and Quinoline (B57606) Moieties

The molecular structure of 8-Bromo-N4,5-dimethylquinoline-3,4-diamine suggests it would function as a potent chelating ligand for transition metals. The primary coordination sites are anticipated to be the two nitrogen atoms of the 3,4-diamine group and the nitrogen atom of the quinoline ring. This arrangement allows the molecule to act as a bidentate or potentially a tridentate ligand.

The vicinal diamine functionality on the quinoline core is a classic chelating motif, capable of forming a stable five-membered ring with a metal center. The nitrogen atom of the quinoline ring can also coordinate to the metal, leading to the formation of a second chelate ring. The chelation behavior would be influenced by the steric hindrance from the methyl groups and the electronic effects of the bromo substituent. The electron-withdrawing nature of the bromine atom could modulate the electron density on the quinoline nitrogen, thereby affecting its coordination strength.

Synthesis of Transition Metal Complexes (e.g., Pd, Ir, Cu, Co, Ni, Zn, Cd, UO2)

While no specific synthesis of transition metal complexes with this compound has been reported, the general methodology for forming such complexes is well-established. Typically, the synthesis would involve the reaction of the ligand with a suitable metal salt (e.g., chlorides, acetates, or nitrates) in an appropriate solvent.

The reaction conditions, such as temperature, solvent, and the molar ratio of ligand to metal, would be crucial in determining the stoichiometry and geometry of the resulting complex. For instance, palladium(II) complexes, which are often square planar, could be synthesized from precursors like palladium(II) chloride or palladium(II) acetate (B1210297). Similarly, octahedral complexes of cobalt(II) or nickel(II) could be prepared using their respective halide or acetate salts. The synthesis of complexes with other metals such as iridium, copper, zinc, cadmium, and uranyl (UO2) would follow analogous synthetic strategies, tailored to the specific chemistry of each metal ion.

Characterization of Metal Complexes (e.g., by X-ray, EPR, UV-Vis)

The characterization of any newly synthesized metal complexes of this compound would be essential to elucidate their structure and properties.

X-ray Crystallography: This technique would provide unambiguous proof of the molecular structure, including bond lengths, bond angles, and the coordination geometry around the metal center. It would confirm the chelation mode of the ligand.

Electron Paramagnetic Resonance (EPR) Spectroscopy: For complexes with unpaired electrons (e.g., Cu(II), Co(II), Ni(II) in certain geometries), EPR spectroscopy would be a valuable tool to probe the electronic environment of the metal ion.

UV-Vis Spectroscopy: The electronic absorption spectra of the complexes would provide information about the d-d transitions of the metal ion and charge-transfer bands between the metal and the ligand. These spectra are sensitive to the coordination geometry and the nature of the metal-ligand bonding.

Infrared (IR) and Nuclear Magnetic Resonance (NMR) Spectroscopy: IR spectroscopy would show changes in the vibrational frequencies of the N-H and C-N bonds upon coordination. NMR spectroscopy (for diamagnetic complexes like Zn(II) or Cd(II)) would reveal changes in the chemical shifts of the ligand's protons and carbons upon complexation.

Catalytic Applications in Organic Transformations

Metal complexes of quinoline-based ligands are known to be active catalysts in a variety of organic reactions. Although no specific catalytic applications of this compound complexes have been documented, their potential can be inferred from related systems.

C-C, C-N, C-O Bond Forming Reactions

Palladium complexes are particularly renowned for their catalytic activity in cross-coupling reactions. It is plausible that a palladium complex of this compound could catalyze reactions such as:

Suzuki-Miyaura Coupling: Formation of C-C bonds between aryl halides and boronic acids.

Buchwald-Hartwig Amination: Formation of C-N bonds between aryl halides and amines.

Ullmann Condensation: Formation of C-O bonds between aryl halides and alcohols or phenols.

The presence of both a quinoline and a diamine moiety in the ligand could provide a stable and electronically tunable environment for the palladium center, potentially leading to high catalytic efficiency. Copper complexes of this ligand might also be investigated for similar C-N and C-O bond-forming reactions.

Hydrogenation, Oxidation, and Polymerization Reactions

Complexes of various transition metals with this ligand could also be explored in other catalytic transformations:

Hydrogenation: Iridium and rhodium complexes are often used as catalysts for the hydrogenation of unsaturated compounds. The chirality of the ligand, if resolved, could even lead to asymmetric hydrogenation.

Oxidation: Cobalt, manganese, and copper complexes are known to catalyze oxidation reactions, such as the oxidation of alcohols or hydrocarbons.

Polymerization: Nickel and palladium complexes can be active catalysts for the polymerization of olefins. The specific structure of the ligand would influence the properties of the resulting polymer.

Mechanistic Studies of Catalytic Cycles

A thorough search of scientific databases yields no specific studies on the catalytic cycles involving this compound. Research into the ligand-metal interactions, which are fundamental to understanding catalytic activity, has not been published. As a result, there is no available data on crucial aspects such as the identification of turnover-limiting steps, which are essential for optimizing catalytic processes. The influence of the bromo and dimethylamino substituents on the quinoline core on the electronic and steric properties of potential metal complexes, and thus their catalytic performance, is yet to be determined.

Supramolecular Chemistry and Self-Assembly

The potential of this compound in the field of supramolecular chemistry, which focuses on the assembly of molecules into larger, ordered structures, also remains untapped.

Formation of Metal-Organic Frameworks (MOFs) or Coordination Polymers

There are no reports on the use of this compound as a building block for the synthesis of MOFs or coordination polymers. MOFs are a class of porous materials with a wide range of applications, including gas storage and catalysis. nih.gov The synthesis of such materials relies on the predictable coordination of organic ligands to metal ions to form extended networks. nih.gov The diamine functionality of the subject compound suggests its potential to act as a bridging ligand, a key feature for the construction of these frameworks. However, without experimental data, the feasibility of forming stable and porous structures remains an open question.

Self-Assembled Monolayers (SAMs) and Surface Chemistry

Similarly, the application of this compound in the formation of self-assembled monolayers on surfaces has not been explored. SAMs are highly ordered molecular assemblies that form spontaneously on solid surfaces and are of interest for applications in electronics, sensors, and surface engineering. The quinoline moiety could potentially interact with various surfaces, and the bromo-substituent could serve as a reactive site for further functionalization. However, no studies have been published to confirm or investigate these possibilities.

Applications in Materials Science

Design and Synthesis of Functional Polymeric Materials Incorporating the Quinoline (B57606) Diamine Unit

The presence of two primary amine groups in 8-Bromo-N4,5-dimethylquinoline-3,4-diamine makes it a suitable diamine monomer for polycondensation reactions. This process allows for the integration of the quinoline unit directly into a polymer backbone, thereby imparting the polymer with the unique photophysical and chemical properties of the quinoline core.

A primary route for polymerization would be through polyamidation. In this process, the diamine monomer is reacted with a diacyl chloride. The reaction proceeds via nucleophilic acyl substitution, forming robust amide linkages and releasing hydrochloric acid as a byproduct. Aromatic polyamides, often known as aramids, are renowned for their high thermal stability and mechanical strength. researchgate.net The incorporation of the bulky and rigid quinoline unit could enhance these properties further while also improving solubility in organic solvents, a common challenge with rigid-rod polymers. researchgate.net

The general scheme for such a polycondensation is as follows:

n H₂N-R₁-NH₂ + n ClOC-R₂-COCl → [-HN-R₁-NH-OC-R₂-CO-]n + 2n HCl

Where R₁ represents the 8-Bromo-N4,5-dimethylquinoline-3,4-diyl group and R₂ can be any suitable aromatic or aliphatic diacyl chloride, allowing for a wide range of polymeric structures with tailored properties. For example, reacting the diamine with terephthaloyl chloride or isophthaloyl chloride would yield fully aromatic polyamides. The properties of these resulting polymers, such as thermal stability and solubility, would be influenced by the structure of the diacid chloride used. researchgate.net

Table 6.1.1: Potential Polyamides from this compound and Various Diacyl Chlorides This table is illustrative and based on general principles of polymer chemistry, as specific synthesis with this diamine is not reported.

Diacyl Chloride MonomerResulting Polymer TypeExpected Properties
Terephthaloyl chlorideAromatic Polyamide (Aramid)High thermal stability, rigidity, potential for liquid crystalline behavior.
Isophthaloyl chlorideAromatic Polyamide (Aramid)Good thermal stability, improved solubility compared to terephthaloyl-based polymer. researchgate.net
Adipoyl chlorideSemi-aromatic PolyamideIncreased flexibility, lower glass transition temperature, improved processability.
Sebacoyl chlorideSemi-aromatic PolyamideEnhanced flexibility and solubility, lower melting point.

Optoelectronic Properties in Organic Semiconductors and Light-Emitting Materials

Quinoline and its derivatives are known for their strong fluorescence and are frequently used as building blocks for organic light-emitting diodes (OLEDs) and other optoelectronic devices. researchgate.net The extended π-conjugated system of the quinoline ring, modified by electron-donating amino groups, is expected to result in strong absorption in the UV-visible range and significant fluorescence emission.

Fluorescence and Phosphorescence Quantum Yields and Lifetimes (for material design)

The photoluminescent properties of quinoline derivatives are highly sensitive to their substitution pattern and environment. The introduction of an amino group typically enhances fluorescence quantum yield (ΦF), which is a measure of the efficiency of the fluorescence process. The bromine atom, a heavy atom, could potentially enhance intersystem crossing (ISC) from the singlet excited state (S₁) to the triplet excited state (T₁), which might lead to observable phosphorescence, especially at low temperatures.

While experimental data for this compound is unavailable, data from analogous substituted quinolines can provide insight into expected performance. For instance, push-pull type amino-quinoline derivatives are known to exhibit high quantum yields in non-polar solvents, a property that is highly desirable for OLED emitters. nih.gov The fluorescence is often sensitive to solvent polarity (solvatochromism), which can be exploited in sensor applications. nih.gov

Table 6.2.1: Representative Photophysical Data for Analogous Quinoline Derivatives Note: This data is for structurally related compounds and serves as an estimation. The specific values for this compound may differ.

CompoundSolventExcitation λ (nm)Emission λ (nm)Fluorescence Quantum Yield (ΦF)Reference
A substituted 8-hydroxyquinoline (B1678124) (8-HQ)Various aprotic solvents~290~410Can be high, strongly solvent-dependent niscpr.res.in
5,7-dibromo-8-hydroxyquinoline (8hqBr2) based materialsSolid State-Varies (influenced by π–π stacking)- bohrium.com
A push-pull amino-quinoline derivative (TFMAQ-8Ar)n-hexane~400~473High (e.g., 0.57) nih.gov
The same TFMAQ-8Ar derivativeChloroform~400~527Lower nih.gov

Phosphorescence lifetimes for quinoline derivatives are typically in the range of 0.5 to 1.5 seconds at 77 K in a rigid matrix. The presence of the bromine atom in the target compound could potentially shorten this lifetime due to the heavy-atom effect.

Charge Transport Characteristics

For a material to be effective in an organic semiconductor device, it must efficiently transport charge carriers (electrons or holes). Charge transport in disordered organic materials, such as amorphous thin films, typically occurs via a hopping mechanism, where charges jump between adjacent molecules. rsc.org The efficiency of this process is governed by the electronic coupling between molecules and the energetic disorder of the material. rsc.orgarxiv.org

The charge carrier mobility is a key parameter that quantifies the ease of charge transport. While polyamides derived from the diamine could be insulating, the monomer itself or materials doped with it could exhibit semiconducting properties. The planar structure of the quinoline core facilitates π-π stacking, which is crucial for creating pathways for charge hopping. However, the N-methyl groups may introduce steric hindrance that could disrupt optimal packing and reduce electronic coupling between molecules.

Predicting the precise charge mobility of a material based on this compound is challenging without experimental data. Mobilities in amorphous organic semiconductors can vary by orders of magnitude, from 10⁻⁸ to 10⁻² cm²/Vs, and are highly dependent on morphology, purity, and device architecture. fluxim.comresearchgate.net Theoretical studies and experimental measurements on thin films would be necessary to determine whether materials based on this quinoline diamine are p-type (hole-transporting) or n-type (electron-transporting) semiconductors and to quantify their charge carrier mobility.

Development of Sensors and Probes (e.g., for metal ions, pH)

The quinoline scaffold is a cornerstone in the design of fluorescent chemosensors. The nitrogen atom in the quinoline ring and the adjacent amino groups can act as a chelating site for metal ions. nanobioletters.com Upon binding a metal ion, the electronic structure of the molecule is perturbed, leading to a change in its photophysical properties, such as a shift in the emission wavelength or an increase (chelation-enhanced fluorescence, CHEF) or decrease (chelation-enhanced quenching) in fluorescence intensity. rsc.org

Derivatives of 8-aminoquinoline (B160924) and 8-hydroxyquinoline are particularly well-known for their ability to selectively detect various metal ions, including Zn²⁺, Fe³⁺, and Cu²⁺. nanobioletters.comrsc.orgnih.gov The specific diamine structure of this compound offers a potential bidentate or tridentate binding site for metal ions.

Furthermore, the nitrogen atoms in the quinoline ring are basic and can be protonated at low pH. This protonation alters the intramolecular charge transfer (ICT) characteristics of the molecule, often resulting in a distinct colorimetric or fluorometric response. This makes quinoline derivatives excellent candidates for developing pH probes. researchgate.netacs.org The operational pH range of such a sensor can be tuned by modifying the substituents on the quinoline ring.

Table 6.3.1: Performance of Analogous Quinoline-Based Fluorescent Sensors This table showcases the sensing capabilities of various quinoline derivatives for illustrative purposes.

Sensor (Quinoline Derivative)AnalyteSensing MechanismDetection LimitApplication ContextReference
Naphthalimide-iso-quinoline Schiff baseAl³⁺Fluorescence "turn-on"52 nMLive cell imaging researchgate.net
Quinoline-functionalized carbon dotsZn²⁺Fluorescence enhancement6.4 nMIntracellular imaging rsc.orgresearchgate.net
Quinoline-based thiazole (B1198619) derivativeFe³⁺/Fe²⁺/Cu²⁺Fluorescence quenching-Detection in aqueous media acs.org
Alkylated quinoline-2-thiolpHFluorescence decrease (basic to acidic)pKa ~3-4Aqueous solution researchgate.net
1-methyl-7-amino-quinolinium probepHFluorescence lifetime changepKa tunable (5.5-13)Aqueous media, FLIM acs.org

Bio-imaging Applications (as a research tool, not clinical)

Fluorescent small molecules are indispensable tools in biological research for imaging cellular structures and processes. researchgate.net The inherent fluorescence of the quinoline core, combined with its relatively small size, makes this compound a promising candidate for development into a bio-imaging probe.

Key attributes for a successful imaging probe include high fluorescence quantum yield, photostability, cell permeability, and low cytotoxicity. nih.gov By modifying the quinoline structure, it is possible to tune its properties for specific applications. For example, adding a dimethylamino group to a quinoline moiety has been shown to induce fluorescence, enabling the tracking of a bioactive molecule within cells. nih.gov Such probes have been successfully used to visualize specific organelles like the endoplasmic reticulum or lipid droplets. nih.govresearching.cn

Given its potential as a metal ion or pH sensor, the compound could be used to image the distribution and flux of these species within living cells using fluorescence microscopy. For instance, a probe selective for Zn²⁺ could be used to study the role of zinc in neurotransmission or apoptosis. rsc.org Similarly, a pH-sensitive probe could visualize pH gradients in different cellular compartments, such as lysosomes. researchgate.netnih.gov The development of such a probe from this compound would involve assessing its biocompatibility and cellular uptake, followed by validation of its sensing capabilities in a cellular environment. nih.gov

Biological and Medicinal Chemistry Research: Mechanistic Insights and Design Principles Excluding Clinical Human Data, Dosage, Safety, and Adverse Effects

Structure-Activity Relationship (SAR) Studies for Molecular Recognition

While specific comprehensive SAR studies on 8-Bromo-N4,5-dimethylquinoline-3,4-diamine are not extensively documented in publicly available research, the broader class of quinoline (B57606) derivatives has been the subject of numerous investigations. These studies provide foundational insights into how structural modifications can influence biological activity.

Elucidation of Key Structural Features for Interaction with Biological Targets

The quinoline ring system is a key structural feature, often serving as a scaffold that can be functionalized to interact with various biological targets. For many quinoline derivatives, the planar aromatic structure is crucial for intercalation into DNA or for binding to the active sites of enzymes. The nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor, a critical interaction for binding to many proteins. The diamine substitution at the 3 and 4 positions introduces additional points for hydrogen bonding and potential coordination with metal ions, which can be important for certain enzymatic inhibition mechanisms.

Influence of Substituents on Binding Affinity (e.g., methyl groups, bromine)

The substituents on the quinoline core significantly modulate the molecule's electronic properties, lipophilicity, and steric profile, thereby influencing its binding affinity and selectivity for biological targets.

Methyl Groups: The N4 and 5-methyl groups on this compound are expected to have several effects. The N-methyl group can enhance lipophilicity, potentially improving membrane permeability. Sterically, these methyl groups can influence the orientation of the molecule within a binding pocket, either by providing favorable van der Waals interactions or by creating steric hindrance that prevents binding to certain off-target sites.

Identification of Molecular Targets and Binding Mechanisms

The molecular targets of quinoline derivatives are diverse and include enzymes, receptors, and nucleic acids.

Enzyme Inhibition Studies (e.g., specific enzyme classes)

Receptor Binding Assays and Ligand-Receptor Interactions

Substituted quinolines have been investigated for their ability to bind to various receptors. For example, certain quinoline derivatives have shown affinity for dopamine and serotonin receptors, acting as either agonists or antagonists. The binding is typically governed by a combination of hydrophobic, electrostatic, and hydrogen bonding interactions between the ligand and amino acid residues in the receptor's binding site. The specific substitution pattern on the quinoline ring is a key determinant of receptor selectivity and affinity.

DNA/RNA Binding and Intercalation Mechanisms

In-Depth Analysis of this compound Reveals Scant Scientific Data

Initial investigations into the biological and medicinal chemistry of the chemical compound this compound have revealed a significant lack of available scientific literature. Despite extensive searches of scholarly databases and scientific repositories, no specific research data could be found pertaining to its mechanistic insights, design principles, or its effects in cellular and molecular pathway investigations.

There is a notable absence of published studies on the elucidation of its mechanism of action at a cellular level, including any known protein-protein interactions or its influence on signaling pathways. Furthermore, information regarding its impact on specific biological processes such as cell cycle progression or the induction of apoptosis in in vitro models is not documented in the accessible scientific domain.

Similarly, a thorough review found no evidence of this compound being the subject of computational biology or in silico screening for target prediction. There are no available records of virtual screening, ligand-based drug design principles, pharmacophore modeling, or lead optimization strategies being applied to this compound.

While the broader class of quinoline derivatives has been a subject of extensive research in medicinal chemistry, leading to the development of various therapeutic agents, this specific compound, this compound, appears to be largely unexplored within the scientific community. Consequently, a detailed article on its biological and medicinal chemistry research as per the requested structure cannot be generated at this time due to the absence of foundational research data.

Analytical Methodologies for Research and Quantification of 8 Bromo N4,5 Dimethylquinoline 3,4 Diamine

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical and chemical analysis, and would likely be the primary technique for the separation and quantification of 8-Bromo-N4,5-dimethylquinoline-3,4-diamine.

Reversed-Phase and Normal-Phase Chromatography

For a compound with the polarity of this compound, which contains both aromatic and amino functional groups, reversed-phase HPLC (RP-HPLC) would be the most probable mode of separation. A typical RP-HPLC method would likely employ a C18 or C8 stationary phase. The mobile phase would likely consist of a mixture of an aqueous buffer (such as phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol. Gradient elution would likely be necessary to achieve adequate separation from potential impurities or related compounds.

Normal-phase HPLC, which utilizes a polar stationary phase (e.g., silica) and a non-polar mobile phase, could also be explored, particularly for the separation of isomers if applicable.

A hypothetical data table for a starting point in RP-HPLC method development is presented below.

ParameterSuggested Starting Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 10-90% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at approximately 280 nm
Injection Volume 10 µL

This table represents a theoretical starting point for method development and is not based on experimental data for this compound.

Chiral Chromatography for Enantiomeric Separation

The structure of this compound does not inherently possess a chiral center. Therefore, chiral chromatography for enantiomeric separation would not be applicable unless the compound is derivatized with a chiral reagent or used in a context where it forms chiral complexes.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Direct analysis of this compound by Gas Chromatography (GC) would be challenging due to its relatively high molecular weight and the presence of polar amino groups, which would likely lead to poor volatility and peak tailing. Therefore, derivatization to create more volatile and thermally stable analogs would be necessary. A common derivatization strategy for amines is silylation.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis and Metabolite Identification

For sensitive and selective quantification, particularly at low concentrations or in complex matrices, Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) would be the method of choice. This technique couples the separation power of HPLC with the high selectivity and sensitivity of mass spectrometry. An LC-MS/MS method would be invaluable for trace analysis and for identifying potential metabolites in biological studies.

Capillary Electrophoresis for Separation and Analysis

Capillary Electrophoresis (CE) offers an alternative separation technique based on the differential migration of charged species in an electric field. Given the basic nature of the amino groups, this compound would be protonated in an acidic buffer and could be readily analyzed by Capillary Zone Electrophoresis (CZE).

Spectrophotometric and Fluorometric Assay Development for Quantification in Research Studies

The quinoline (B57606) core of this compound is expected to exhibit ultraviolet (UV) absorbance. A simple and rapid spectrophotometric assay could be developed for its quantification in pure form or in simple solutions by measuring its absorbance at a specific wavelength (λmax), which is predicted to be around 280 nm.

Furthermore, many quinoline derivatives are known to be fluorescent. It is plausible that this compound also possesses fluorescent properties. If so, a highly sensitive fluorometric assay could be developed. This would involve determining the optimal excitation and emission wavelengths and could offer significantly lower limits of detection compared to spectrophotometry.

Future Perspectives and Emerging Research Directions

Integration with Artificial Intelligence and Machine Learning in Chemical Design

The convergence of artificial intelligence (AI) and chemistry is set to revolutionize the design and discovery of novel molecules. For a compound like 8-Bromo-N4,5-dimethylquinoline-3,4-diamine, AI and machine learning (ML) offer powerful tools to accelerate research and development.

De Novo Design and Lead Optimization: Generative AI models, such as Generative Adversarial Networks (GANs) and Recurrent Neural Networks (RNNs), can design novel analogs of the core structure. researchgate.netspringernature.com By training these models on vast libraries of known bioactive quinolines, algorithms can generate new molecules with a high probability of possessing desired therapeutic effects, such as enhanced anticancer or antimicrobial activity. researchgate.net

Predictive Modeling: AI/ML algorithms are crucial for predicting the properties of virtual compounds before their synthesis. nih.gov This includes forecasting biological activity against specific targets, as well as Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles. springernature.com For instance, a model could predict the reactive sites for an electrophilic aromatic substitution on the quinoline (B57606) ring with high accuracy, guiding synthetic efforts. researchgate.net

High-Throughput Virtual Screening: AI-driven virtual screening can rapidly assess large compound libraries to identify molecules that are likely to interact with a specific biological target. nih.gov This approach can prioritize synthetic efforts and reduce the time and cost associated with experimental screening.

AI/ML ApplicationDescriptionPotential Impact on this compound Research
Generative Models Algorithms (e.g., GANs, RNNs) that create new molecular structures based on learned patterns. researchgate.netspringernature.comDesign of novel derivatives with optimized activity and reduced toxicity.
Predictive QSAR Quantitative Structure-Activity Relationship models that correlate chemical structure with biological activity. mdpi.comRapidly estimate the potential efficacy of new analogs against targets like kinases or microbial enzymes.
ADMET Prediction Models that forecast the pharmacokinetic and toxicity profiles of a molecule. springernature.comEarly identification of candidates with poor drug-like properties, minimizing late-stage failures.
Reaction Prediction Algorithms that predict the outcomes and optimal conditions for chemical reactions.Streamline the synthesis of new derivatives by suggesting efficient reaction pathways.

Exploration of Novel Synthetic Pathways and Sustainable Chemistry

While classical methods for quinoline synthesis like the Skraup and Friedländer reactions are well-established, they often suffer from drawbacks such as harsh reaction conditions, the use of hazardous reagents, and low yields. nih.gov The future of synthesizing this compound and its derivatives lies in the adoption of green and sustainable chemistry principles.

One-Pot Synthesis: Multi-component, one-pot reactions are being developed to construct the quinoline core efficiently, minimizing waste and purification steps. acs.org

Green Catalysis: Research is focused on using environmentally benign catalysts, such as p-toluenesulfonic acid or para-sulfonic acid calix researchgate.netarene, and greener solvents like ethanol (B145695) and water. researchgate.net Nanocatalyst-based protocols are also gaining traction due to their high efficiency and recyclability, offering a promising alternative to traditional methods. acs.org

Energy-Efficient Methods: Techniques like microwave and ultrasound irradiation can significantly reduce reaction times and energy consumption compared to conventional heating. nih.govnih.gov A simple and sustainable synthesis of quinolines has been reported using a copper(II)-catalyst under aerial conditions, starting from readily available materials. ijstr.org

Synthetic StrategyPrincipleAdvantage for Quinoline Synthesis
Microwave-Assisted Synthesis Using microwave energy to heat reactions rapidly and uniformly. nih.govReduced reaction times, increased yields, and cleaner reactions.
Nanocatalysis Employing catalysts at the nanoscale for increased surface area and reactivity. acs.orgHigh efficiency, easy recovery and reuse of the catalyst, and mild reaction conditions.
One-Pot Reactions Combining multiple reaction steps into a single procedure without isolating intermediates. researchgate.netIncreased efficiency, reduced solvent waste, and simplified workflow.
Use of Green Solvents Replacing hazardous organic solvents with environmentally friendly alternatives like water or ethanol. researchgate.netImproved safety profile and reduced environmental impact.

Development of Advanced Functional Materials

The unique electronic properties and rigid, planar structure of the quinoline ring make it an attractive building block for advanced functional materials. The 8-bromo substituent on this compound is a particularly valuable feature, serving as a versatile synthetic "handle" for creating more complex architectures through cross-coupling reactions like the Suzuki or Buchwald-Hartwig reactions.

Future research could explore its use in:

Organic Electronics: Quinoline derivatives have applications in organic light-emitting diodes (OLEDs) and photovoltaic cells. researchgate.net The specific electronic properties of this compound could be tuned by modifying its structure to develop new materials for displays and solar energy conversion.

Chemosensors: The diamine group can act as a binding site for metal ions or other analytes. By functionalizing the quinoline core with fluorophores, it may be possible to design selective and sensitive fluorescent chemosensors for environmental or biological monitoring.

Metal-Organic Frameworks (MOFs): The nitrogen atoms in the quinoline ring and the diamine moiety can coordinate with metal ions to form stable complexes. This allows for the construction of polydentate ligands and, potentially, novel MOFs with applications in gas storage, catalysis, or separation.

Deeper Mechanistic Understanding in Biological Systems

While many quinoline derivatives exhibit potent biological activity, a detailed understanding of their mechanism of action at the molecular level is often lacking. Future research on this compound will need to move beyond preliminary screening to elucidate how it interacts with biological systems.

Key research directions include:

Target Identification: Utilizing techniques such as chemical proteomics and thermal shift assays to identify the specific protein targets of the compound within cells.

Elucidation of Molecular Pathways: Investigating how the compound modulates cellular signaling pathways. For example, some quinoline-based antiparasitic agents are known to interfere with mitochondrial function by inhibiting oxygen consumption and disrupting the mitochondrial membrane potential. nih.gov Similar mechanistic studies would be crucial to understand and optimize the activity of this compound.

Structural Biology: Using X-ray crystallography or cryo-electron microscopy to determine the three-dimensional structure of the compound bound to its biological target. This provides invaluable insight for structure-based drug design, allowing for the rational optimization of binding affinity and selectivity.

Role in Expanding Chemical Space for Drug Discovery (Design Principles)

The concept of "chemical space" refers to the vast number of possible organic molecules. Exploring this space is fundamental to discovering new drugs. This compound serves as an excellent starting scaffold for systematically exploring a targeted region of this space.

The design principles for expanding from this core structure are clear:

The Privileged Scaffold: The quinoline ring itself is considered a "privileged scaffold," as it is a structural component in numerous natural and synthetic compounds with a wide array of biological activities. researchgate.netrsc.org

Vectorial Diversification: The functional groups on the molecule allow for diversification in specific directions.

C8-Position (Bromo Group): This is the primary site for introducing significant structural diversity. Transition metal-catalyzed cross-coupling reactions can be used to attach a wide variety of aryl, heteroaryl, or alkyl groups, profoundly altering the molecule's steric and electronic properties.

N3 and N4 Positions (Diamine): The vicinal diamine moiety can be acylated, alkylated, or used as a precursor to form new heterocyclic rings (e.g., imidazoles, pyrazines), leading to novel hybrid molecules.

Structure-Activity Relationship (SAR) Studies: By systematically synthesizing and testing analogs, researchers can build detailed SAR models. researchgate.net This allows for the identification of key structural features required for biological activity and the fine-tuning of properties like potency, selectivity, and metabolic stability. The functionalization of the quinoline core has been shown to be a critical factor in controlling the cytotoxic effects of such derivatives. brieflands.comresearchgate.net

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.